molecular formula C20H26N4O2 B027076 1,4-Bis(methoxypropylamino)benzophthalazine CAS No. 103344-04-3

1,4-Bis(methoxypropylamino)benzophthalazine

Katalognummer B027076
CAS-Nummer: 103344-04-3
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: BGTZTRPWWFERTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(methoxypropylamino)benzophthalazine (BAPTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. BAPTA is a calcium chelator, which means that it has the ability to bind with calcium ions and prevent them from interacting with other molecules in the cell. This property makes it a valuable tool in studying calcium signaling pathways and their role in various physiological processes.

Wirkmechanismus

1,4-Bis(methoxypropylamino)benzophthalazine acts as a calcium chelator by binding with calcium ions and preventing them from interacting with other molecules in the cell. This can disrupt calcium signaling pathways and affect various cellular processes that rely on calcium ions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit calcium-dependent enzymes, such as protein kinases and phosphatases, and affect the activity of ion channels and transporters. This compound can also induce apoptosis, or programmed cell death, in certain cell types.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1,4-Bis(methoxypropylamino)benzophthalazine in lab experiments is its high affinity for calcium ions, which allows for precise control over calcium signaling pathways. Additionally, this compound is relatively easy to synthesize and can be modified to have different properties depending on the needs of the experiment. However, one limitation of using this compound is its potential to affect other cellular processes that are not directly related to calcium signaling.

Zukünftige Richtungen

There are several future directions for research involving 1,4-Bis(methoxypropylamino)benzophthalazine. One area of interest is the development of new this compound derivatives with improved properties, such as increased selectivity for certain types of calcium channels or improved membrane permeability. Additionally, this compound could be used to study the role of calcium signaling in various diseases, such as cancer and neurodegenerative disorders. Finally, this compound could be used in combination with other compounds to study the interactions between calcium signaling pathways and other cellular processes.

Synthesemethoden

1,4-Bis(methoxypropylamino)benzophthalazine can be synthesized using a variety of methods, including condensation reactions and nucleophilic substitution reactions. One commonly used method involves the reaction of 1,2-diaminobenzene with phthalic anhydride in the presence of methoxypropylamine. The resulting product is then purified using column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(methoxypropylamino)benzophthalazine has been widely used in scientific research to study calcium signaling pathways in cells. It has been shown to be effective in blocking calcium influx and release from intracellular stores, which can help researchers better understand the role of calcium in various cellular processes such as muscle contraction, neurotransmitter release, and gene expression.

Eigenschaften

CAS-Nummer

103344-04-3

Molekularformel

C20H26N4O2

Molekulargewicht

354.4 g/mol

IUPAC-Name

1-N,4-N-bis(3-methoxypropyl)benzo[g]phthalazine-1,4-diamine

InChI

InChI=1S/C20H26N4O2/c1-25-11-5-9-21-19-17-13-15-7-3-4-8-16(15)14-18(17)20(24-23-19)22-10-6-12-26-2/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3,(H,21,23)(H,22,24)

InChI-Schlüssel

BGTZTRPWWFERTR-UHFFFAOYSA-N

SMILES

COCCCNC1=NN=C(C2=CC3=CC=CC=C3C=C21)NCCCOC

Kanonische SMILES

COCCCNC1=NN=C(C2=CC3=CC=CC=C3C=C21)NCCCOC

Synonyme

1,4-bis(methoxypropylamino)benzophthalazine
1,4-bis(MPA)benzophthalazine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.